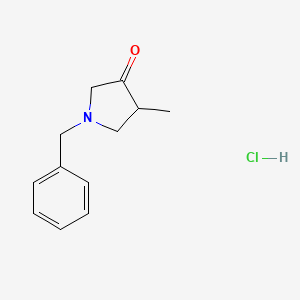

1-Benzyl-4-methyl-pyrrolidin-3-one hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-benzyl-4-methylpyrrolidin-3-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO.ClH/c1-10-7-13(9-12(10)14)8-11-5-3-2-4-6-11;/h2-6,10H,7-9H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAVGWUUVLONCLO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CC1=O)CC2=CC=CC=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Spectral Elucidation of 1-Benzyl-4-methyl-pyrrolidin-3-one Hydrochloride: A Technical Guide

This technical guide provides an in-depth analysis of the spectral data for 1-Benzyl-4-methyl-pyrrolidin-3-one hydrochloride, a key intermediate in the synthesis of various pharmacologically active compounds. This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of its structural features through Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). While direct spectral data for the hydrochloride salt is not extensively published, this guide will utilize data from the closely related free base, 1-Benzyl-3-pyrrolidinone, and other pyrrolidinone derivatives to provide a comprehensive and predictive analysis. The subtle yet important spectral shifts induced by the hydrochloride formation will be a key point of discussion.

Introduction to this compound

The pyrrolidinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] The title compound, this compound, is a versatile building block whose purity and structural integrity are paramount for the successful synthesis of downstream targets. Accurate interpretation of its spectral data is therefore a critical quality control step and a prerequisite for its use in further chemical transformations.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom, allowing for the unambiguous assignment of the molecular structure.

Experimental Protocol: NMR Data Acquisition

A standardized approach is crucial for reproducible NMR data.[2]

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O, to allow for the observation of exchangeable protons). Tetramethylsilane (TMS) is typically added as an internal standard (δ 0.00 ppm).

-

Instrument Setup: Utilize a high-resolution NMR spectrometer, for instance, a 400 MHz instrument.

-

¹H NMR Acquisition: Record the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. A relaxation delay of 1-5 seconds is recommended to ensure accurate integration.[2]

-

¹³C NMR Acquisition: Obtain a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be necessary compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

Diagram of the NMR Workflow:

Caption: Workflow for NMR sample preparation, data acquisition, and processing.

¹H NMR Spectral Data (Predicted)

The proton NMR spectrum is expected to show distinct signals for the aromatic, benzylic, and pyrrolidinone ring protons. The presence of the hydrochloride salt will likely cause deshielding of protons near the protonated nitrogen atom.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.3-7.5 | multiplet | 5H | Aromatic protons (C₆H₅) |

| ~4.5 | singlet | 2H | Benzylic protons (-CH₂-Ph) |

| ~3.5-3.8 | multiplet | 1H | C2-H |

| ~3.2-3.4 | multiplet | 1H | C2-H' |

| ~2.8-3.0 | multiplet | 1H | C4-H |

| ~2.4-2.6 | multiplet | 2H | C5-H₂ |

| ~1.2 | doublet | 3H | Methyl protons (-CH₃) |

Note: The chemical shifts are approximate and based on data for similar pyrrolidinone structures.[3][4]

¹³C NMR Spectral Data (Predicted)

The ¹³C NMR spectrum will complement the ¹H NMR data, providing information on the carbon framework.

| Chemical Shift (δ, ppm) | Assignment |

| ~209.0 | C=O (Ketone) |

| ~135.0 | Quaternary Aromatic Carbon |

| ~129.0 | Aromatic CH |

| ~128.5 | Aromatic CH |

| ~127.5 | Aromatic CH |

| ~58.0 | Benzylic CH₂ |

| ~55.0 | C2 |

| ~48.0 | C5 |

| ~45.0 | C4 |

| ~15.0 | Methyl CH₃ |

Note: These are predicted chemical shifts. The carbonyl carbon (C=O) is expected to be significantly downfield.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and non-destructive technique for identifying the functional groups present in a molecule. The absorption of infrared radiation corresponds to the vibrational transitions within the molecule.

Experimental Protocol: IR Data Acquisition

-

Sample Preparation: The solid sample is finely ground with spectroscopic grade potassium bromide (KBr). This mixture is then pressed into a thin, transparent pellet.[1]

-

Data Acquisition: The KBr pellet is placed in the sample holder of an FT-IR spectrometer. The spectrum is typically recorded over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of a pure KBr pellet is recorded and subtracted from the sample spectrum.[1]

IR Spectral Data (Predicted)

The IR spectrum of this compound is expected to exhibit several characteristic absorption bands.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3050-3000 | Medium | Aromatic C-H stretch |

| ~2980-2850 | Medium | Aliphatic C-H stretch |

| ~2700-2400 | Broad, Strong | N-H stretch (from hydrochloride) |

| ~1740 | Strong | C=O stretch (ketone) |

| ~1600, ~1495, ~1450 | Medium-Weak | Aromatic C=C stretches |

| ~1200-1000 | Medium | C-N stretch |

The most notable feature will be the strong carbonyl (C=O) absorption. The broad absorption in the 2700-2400 cm⁻¹ region is indicative of the ammonium salt.

Mass Spectrometry (MS): Determining the Molecular Weight

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is an invaluable tool for determining the molecular weight of a compound and can also provide structural information through fragmentation patterns.

Experimental Protocol: MS Data Acquisition

-

Sample Preparation: The sample is dissolved in a suitable solvent, such as methanol or acetonitrile, at a low concentration (e.g., 1 mg/mL).[1]

-

Data Acquisition: The sample solution is introduced into the mass spectrometer, typically using an electrospray ionization (ESI) source. The source parameters are optimized for the compound of interest. Mass spectra are recorded in the positive ion mode.[1]

Diagram of the Mass Spectrometry Workflow:

Sources

1-Benzyl-4-methyl-pyrrolidin-3-one hydrochloride chemical properties

An In-Depth Technical Guide to the Chemical Properties of 1-Benzyl-4-methyl-pyrrolidin-3-one Hydrochloride

This guide provides a comprehensive overview of the chemical properties of this compound (CAS No: 1430839-74-9), a heterocyclic compound of interest to researchers in medicinal chemistry and drug development. The pyrrolidinone core is a privileged scaffold found in numerous biologically active molecules. This document synthesizes available data on its structure, properties, synthesis, and reactivity to serve as a foundational resource for scientific professionals.

Introduction and Chemical Identity

This compound is a substituted pyrrolidinone, a five-membered lactam ring system. The presence of a benzyl group on the nitrogen atom (N-1), a methyl group at the C-4 position, and a ketone at C-3 defines its core structure. As a hydrochloride salt, the pyrrolidine nitrogen is protonated, which typically enhances the compound's crystallinity, stability, and aqueous solubility compared to the free base.[1] The pyrrolidine ring is a fundamental component of many alkaloids and is a key building block for a wide array of synthetic targets, including biologically active molecules.[2]

Table 1: Compound Identification

| Identifier | Value |

| IUPAC Name | 1-benzyl-4-methylpyrrolidin-3-one;hydrochloride |

| CAS Number | 1430839-74-9 |

| Molecular Formula | C₁₂H₁₆ClNO |

| Molecular Weight | 225.72 g/mol |

| Canonical SMILES | CC1CN(CC1=O)CC2=CC=CC=C2.Cl |

| InChI Key | NSXHIJHCRCPVAS-UHFFFAOYSA-N (Free Base) |

Physicochemical Properties

Detailed experimental data for the physical properties of this compound are not widely published. However, properties can be inferred from closely related analogs and general chemical principles. The hydrochloride salt form suggests it is a solid at room temperature.[1]

Table 2: Physical and Chemical Properties

| Property | Value/Observation | Source/Justification |

| Physical State | Solid | Inferred from hydrochloride salt form. |

| Melting Point | Data not available. For comparison, 1-Benzyl-3-pyrrolidinone HCl melts at 194-197°C. | Analog Data |

| Boiling Point | Data not available. The free base, 1-Benzyl-3-pyrrolidinone, boils at 77°C / 0.01 mmHg. | Analog Data |

| Solubility | Expected to be soluble in water and polar organic solvents like methanol and ethanol. Sparingly soluble in nonpolar solvents. | General property of amine hydrochloride salts.[1] |

| Stability | The hydrochloride salt is expected to be more stable and less prone to air oxidation or degradation than the free base.[1] It should be stored in a tightly closed container in a dry, well-ventilated place. | General Chemical Knowledge |

| Hygroscopicity | May be hygroscopic, a common characteristic of amine hydrochlorides.[3] | Analog Data |

Proposed Synthesis Pathway

The proposed pathway begins with the Michael addition of benzylamine to ethyl crotonate. This reaction forms the key intermediate, ethyl 3-(benzylamino)butanoate. The choice of an acrylate derivative is fundamental, as it provides the necessary carbon backbone for the subsequent cyclization. The subsequent Dieckmann condensation of this intermediate, which would require N-acylation with an appropriate haloacetyl halide followed by base-mediated cyclization, would yield the β-keto ester. The final steps involve hydrolysis and decarboxylation to give the target 1-benzyl-4-methyl-pyrrolidin-3-one, which is then converted to its hydrochloride salt.

Caption: Proposed synthesis of this compound.

Experimental Protocol (Hypothetical)

-

Michael Addition: Benzylamine (1.0 eq) is added dropwise to a stirred solution of ethyl crotonate (1.1 eq) at room temperature. The reaction is stirred for 24 hours. The excess reactants are removed under reduced pressure to yield crude Intermediate I.

-

N-Acylation: Intermediate I is dissolved in a suitable aprotic solvent (e.g., dichloromethane) with a non-nucleophilic base (e.g., triethylamine, 1.2 eq). The solution is cooled to 0°C, and chloroacetyl chloride (1.1 eq) is added dropwise. The reaction is allowed to warm to room temperature and stirred for 12 hours. The mixture is then washed with water and brine, dried over anhydrous sodium sulfate, and concentrated to give Intermediate II.

-

Dieckmann Condensation: Intermediate II is added to a solution of a strong base, such as sodium ethoxide (1.5 eq), in anhydrous ethanol. The mixture is heated to reflux for 4-6 hours until cyclization is complete (monitored by TLC). The reaction is cooled, and the solvent is evaporated.

-

Hydrolysis & Decarboxylation: The crude residue containing Intermediate III is treated with aqueous acid (e.g., 3M HCl) and heated to reflux for 8-12 hours. This step hydrolyzes the ester and promotes decarboxylation.

-

Workup and Salt Formation: The reaction mixture is cooled and neutralized with a base (e.g., NaOH) to pH ~9-10. The aqueous layer is extracted with ethyl acetate. The combined organic layers are dried and concentrated to yield the free base. The free base is then dissolved in a minimal amount of diethyl ether or ethyl acetate, and a solution of HCl in the same solvent is added dropwise with stirring. The resulting precipitate, this compound, is collected by filtration, washed with cold solvent, and dried under vacuum.

Spectroscopic Characterization (Predicted)

While experimental spectra for this specific molecule are not publicly available, we can predict the key features based on its structure and data from analogous compounds.[5][6][7] Analytical characterization would typically involve NMR, IR, and mass spectrometry.[8]

Table 3: Predicted Spectroscopic Data

| Technique | Predicted Features |

| ¹H NMR | ~ 7.2-7.4 ppm: Multiplet, 5H (Aromatic protons of benzyl group).~ 3.6 ppm: Singlet, 2H (Benzylic -CH₂- protons).~ 2.5-3.5 ppm: Multiplets, 5H (Pyrrolidine ring protons: -CH₂-N-, -CH₂-C=O, -CH-CH₃).~ 1.1 ppm: Doublet, 3H (Methyl -CH₃ protons).(Note: In the hydrochloride salt, a broad singlet for the N-H proton may be observed, and adjacent proton signals may be further deshielded.) |

| ¹³C NMR | ~ 208-212 ppm: Carbonyl carbon (C=O).~ 135-138 ppm: Quaternary aromatic carbon of benzyl group.~ 127-129 ppm: Aromatic CH carbons of benzyl group.~ 50-60 ppm: Benzylic -CH₂- carbon.~ 40-55 ppm: Pyrrolidine ring carbons (-CH₂- and -CH-).~ 15-20 ppm: Methyl -CH₃ carbon. |

| FT-IR (cm⁻¹) | ~ 2400-2700 cm⁻¹: Broad peak (Ammonium N⁺-H stretch).~ 1740-1760 cm⁻¹: Strong, sharp peak (Ketone C=O stretch).~ 3030, 1600, 1495 cm⁻¹: Aromatic C-H and C=C stretches. |

| Mass Spec. (EI) | m/z 189: Molecular ion peak (M⁺) for the free base.[9]m/z 91: Tropylium ion ([C₇H₇]⁺), characteristic fragment from the benzyl group. |

Reactivity and Chemical Stability

The chemical behavior of this compound is dictated by its key functional groups: the ketone, the tertiary amine (as its salt), and the active methylene positions.

Caption: Key reactive sites of the 1-benzyl-4-methyl-pyrrolidin-3-one core structure.

-

Ketone Reactivity: The carbonyl group at C-3 is the most prominent site for nucleophilic attack. It can undergo reduction with agents like sodium borohydride to form the corresponding alcohol, 1-benzyl-4-methyl-pyrrolidin-3-ol.[10] It is also susceptible to reductive amination and other standard ketone reactions.

-

Amine and N-Benzyl Group: As a hydrochloride salt, the nitrogen is protonated and non-nucleophilic. Treatment with a base will liberate the free tertiary amine, which can then act as a base or nucleophile. The N-benzyl group serves as a common protecting group in synthesis. It can be removed via catalytic hydrogenolysis (e.g., H₂, Pd/C) to yield 4-methyl-pyrrolidin-3-one, opening a route for further N-functionalization.

-

α-Carbon Reactivity: The protons on the carbons alpha to the ketone (C-2 and C-4) are acidic and can be removed by a strong base (when in the free base form) to generate an enolate. This enolate can then participate in reactions such as aldol condensations or alkylations. The high reactivity of this active methylene group is a key feature of 3-pyrrolidinones.[2]

-

Stability: The compound is stable under normal storage conditions. As a salt of a strong acid (HCl) and a moderately basic amine, it is stable in neutral to acidic aqueous solutions. In strongly basic solutions, it will convert to the free base, which may be less stable over the long term.

Potential Applications and Research Significance

The 1-benzyl-4-methyl-pyrrolidin-3-one scaffold is a valuable building block in medicinal chemistry and drug discovery.

-

Pharmaceutical Intermediates: Substituted pyrrolidinones are core components of a wide range of pharmaceuticals. The title compound can serve as a key intermediate for more complex molecules. For instance, enzymatic reduction of the ketone can lead to chiral alcohols, which are valuable precursors for enantiomerically pure drugs.[10]

-

Scaffold for Library Synthesis: The multiple reactive handles on the molecule allow for diverse derivatization. The ketone can be modified, the benzyl group can be removed and replaced, and the α-carbons can be functionalized, making it an ideal scaffold for creating libraries of compounds for biological screening.

-

Research in Nootropics and CNS Agents: The structurally related compound nebracetam (4-(aminomethyl)-1-benzylpyrrolidin-2-one) is a known nootropic agent.[11] The 3-pyrrolidinone scaffold could be explored for the development of new agents targeting the central nervous system.

Safety and Handling

Based on safety data for closely related compounds, this compound should be handled with care in a laboratory setting.

-

Hazards: May be harmful if swallowed, in contact with skin, or if inhaled. It is expected to cause skin irritation and serious eye irritation. May also cause respiratory irritation.

-

Handling Precautions: Use only in a well-ventilated area or under a chemical fume hood. Avoid breathing dust. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents and strong bases.

This guide provides a detailed technical overview based on available scientific literature and established chemical principles. As with any chemical, researchers should consult a comprehensive Safety Data Sheet (SDS) before use and perform their own risk assessment.

References

-

Amer, F. A., Hammouda, M., El-Ahl, A. A. S., & Abdel-Wahab, B. F. (2008). Synthesis and Reactions of 3-Pyrrolidinones. Journal of Heterocyclic Chemistry, 45(6), 1549-1569. Available at: [Link]

-

Electronic Supplementary Information for publications by The Royal Society of Chemistry. Available at: [Link]

-

Supplementary Information (SI) for Chemical Science. The Royal Society of Chemistry. Available at: [Link]

-

Perekhoda, L., et al. (2024). Synthesis and nootropic activity prediction of some 4-(aminomethyl)-1-benzylpyrrolidin-2-one derivatives structurally related with nebracetam. ScienceRise: Pharmaceutical Science, (5), 23-33. Available at: [Link]

-

Amer, F. A., Hammouda, M., El-Ahl, A. A. S., & Abdel-Wahab, B. F. (2008). Synthesis and reactions of 3-pyrrolidinones. Pure Help Center. Available at: [Link]

-

Supplementary Information for publications by The Royal Society of Chemistry. Available at: [Link]

-

Jadhav, S. N., Kumbhar, A. S., Rode, C. V., & Salunkhe, R. S. (n.d.). Ligand-free Pd Catalyzed Cross-coupling Reactions in Aqueous Hydrotropic Medium. The Royal Society of Chemistry. Available at: [Link]

-

ResearchGate. (2025). Preliminary studies towards the preparation of reactive 3-pyrrolin-2-ones in conjugate addition reactions for the syntheses of potentially bioactive 2-pyrrolidinones and pyrrolidines. Available at: [Link]

-

ScienceMadness.org. (2023). Is pyrrolidine hydrochloride deliquescent, or easy to dry? Available at: [Link]

-

Organic Letters. (2026). Development of Axially Chiral Phosphoramidite Ligands and Their Application in Pd-Catalyzed Asymmetric Synthesis of Spiro-Pyrazolone−Pyrrolidinones via [2 + 3] Cycloaddition. Available at: [Link]

-

ACS Publications. (2026). Development of Axially Chiral Phosphoramidite Ligands and Their Application in Pd-Catalyzed Asymmetric Synthesis of Spiro-Pyrazolone–Pyrrolidinones via [2 + 3] Cycloaddition. Organic Letters. Available at: [Link]

-

PubChem. (n.d.). 1-Benzyl-4-methyl-3-phenylpyrrolidin-3-ol. National Center for Biotechnology Information. Available at: [Link]

-

PubChem. (n.d.). Pyrrolidine. National Center for Biotechnology Information. Available at: [Link]

-

ResearchGate. (n.d.). Fig. S12 13 C NMR of 1-benzyl-4-phenyl-1 H -1,2,3-triazole. Available at: [Link]

-

Supporting Information for publications by The Royal Society of Chemistry. Available at: [Link]

- Google Patents. (n.d.). EP3539965A1 - An improved process for the preparation of (3r,4r)-(1-benzyl-4-methylpiperidin-3-yl)-methylamine.

-

PubChemLite. (n.d.). 1-benzyl-4-methylpyrrolidin-3-one (C12H15NO). Available at: [Link]

-

Wikipedia. (n.d.). Pyrrolidine. Available at: [Link]

-

PubMed. (2022). Identification and analytical characterization of N-propyl norbutylone, N-butyl norbutylone, N-benzyl norheptedrone, and N-pyrrolidinyl-3,4-DMA. Available at: [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. electronicsandbooks.com [electronicsandbooks.com]

- 3. Sciencemadness Discussion Board - Is pyrrolidine hydrochloride deliquescent, or easy to dry? - Powered by XMB 1.9.11 [sciencemadness.org]

- 4. psau.sa.elsevierpure.com [psau.sa.elsevierpure.com]

- 5. rsc.org [rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. 1-Benzyl-3-pyrrolidinone(775-16-6) 1H NMR spectrum [chemicalbook.com]

- 8. Identification and analytical characterization of N-propyl norbutylone, N-butyl norbutylone, N-benzyl norheptedrone, and N-pyrrolidinyl-3,4-DMA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. PubChemLite - 1-benzyl-4-methylpyrrolidin-3-one (C12H15NO) [pubchemlite.lcsb.uni.lu]

- 10. (S)-1-Benzyl-3-pyrrolidinol synthesis - chemicalbook [chemicalbook.com]

- 11. journals.uran.ua [journals.uran.ua]

An In-depth Technical Guide to the Potential Mechanism of Action of 1-Benzyl-4-methyl-pyrrolidin-3-one Hydrochloride

Audience: Researchers, scientists, and drug development professionals. Prepared by: A Senior Application Scientist

Preamble: Defining the Scope of Inquiry

1-Benzyl-4-methyl-pyrrolidin-3-one hydrochloride is a synthetic organic compound featuring a pyrrolidine core, a structure of significant interest in medicinal chemistry.[1] While commercially available as a research chemical and synthetic intermediate, a thorough review of the scientific literature reveals a notable absence of published studies detailing a specific, validated mechanism of action for this particular molecule.[2][3] Its primary role appears to be that of a structural building block for the synthesis of more complex pharmaceutical agents.[4]

This guide, therefore, deviates from a declarative summary of a known mechanism. Instead, it adopts a forward-looking, investigative perspective tailored for the research and development professional. We will dissect the molecule's constituent pharmacophores, formulate plausible mechanistic hypotheses based on the established biological activities of structurally analogous compounds, and provide detailed, actionable experimental protocols to systematically investigate these hypotheses. This document serves as a strategic roadmap for any research program aimed at elucidating the biological function of this compound.

Part 1: Structural Deconstruction and Mechanistic Hypotheses

The structure of 1-Benzyl-4-methyl-pyrrolidin-3-one can be deconstructed into three key components: the pyrrolidin-3-one core, the N-benzyl substituent, and the C-4 methyl group. Each of these imparts specific physicochemical properties that can inform predictions about its potential biological targets.

-

Pyrrolidine Core: This saturated five-membered nitrogen heterocycle is a versatile scaffold found in numerous biologically active compounds.[1] Its non-planar, puckered conformation allows for precise three-dimensional orientation of substituents, which is critical for specific interactions with enzyme active sites and receptor binding pockets.[1] Derivatives of the pyrrolidine ring are known to exhibit a vast range of activities, including inhibition of enzymes like dihydrofolate reductase (DHFR) and acetylcholinesterase (AChE).[1][5]

-

N-Benzyl Group: The benzylamine moiety is a well-established pharmacophore. This structural motif is present in numerous centrally active agents, including inhibitors of monoamine oxidases (MAO), which are critical enzymes in the metabolism of neurotransmitters like serotonin, norepinephrine, and dopamine.

-

Pyrrolidin-3-one System: The ketone at the 3-position offers a site for potential hydrogen bonding and can influence the electronic distribution of the ring. This core is a common precursor in the synthesis of 3-amino-pyrrolidines, which are themselves important chiral building blocks for various therapeutic agents.

Based on this structural analysis, we propose three primary, testable hypotheses for the mechanism of action of this compound.

Hypothesis 1: Inhibition of Monoamine Oxidase (MAO) The presence of the N-benzyl group suggests a potential interaction with monoamine oxidases (MAO-A and MAO-B). These enzymes are key targets for the treatment of depression and neurodegenerative disorders like Parkinson's disease. Many known MAO inhibitors feature a nitrogen-containing ring and an aromatic group.

Hypothesis 2: Modulation of Cholinergic Systems Structurally related pyrrolidinone derivatives, such as nebracetam (4-(aminomethyl)-1-benzylpyrrolidin-2-one), are known to exert nootropic effects, believed to be mediated through cholinergic pathways.[6] It is plausible that 1-Benzyl-4-methyl-pyrrolidin-3-one could interact with acetylcholinesterase (AChE), butyrylcholinesterase (BuChE), or muscarinic/nicotinic acetylcholine receptors.

Hypothesis 3: Inhibition of Monoamine Reuptake The overall structure shares features with serotonin-norepinephrine reuptake inhibitors (SNRIs).[7] Drug candidates with dual serotonin transporter (SERT) and norepinephrine transporter (NET) inhibitory activity have been developed from benzylamine and 3-amino-pyrrolidine templates.[7]

Part 2: Experimental Workflows for Mechanism Elucidation

To systematically investigate the proposed hypotheses, a tiered experimental approach is recommended. This workflow is designed to move from broad, unbiased screening to specific, hypothesis-driven validation.

Caption: Tiered workflow for elucidating the mechanism of action.

Protocol 1: MAO-Glo™ Assay for MAO-A and MAO-B Inhibition

This commercially available, luminescence-based assay is a robust method for determining inhibitor potency against both MAO isoforms.

Principle: MAO enzymes oxidize a luminogenic substrate, producing luciferin, which is then converted to light by luciferase. An inhibitor will reduce the amount of MAO activity, leading to a decrease in the luminescent signal.

Step-by-Step Methodology:

-

Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a serial dilution series (e.g., 10-point, 3-fold dilutions) in assay buffer (e.g., 100 mM HEPES, pH 7.5).

-

Enzyme Preparation: Reconstitute recombinant human MAO-A or MAO-B enzyme in assay buffer to the manufacturer's recommended concentration.

-

Assay Plate Setup: In a white, opaque 96-well plate, add:

-

5 µL of test compound dilution or vehicle control (DMSO).

-

5 µL of MAO-A or MAO-B enzyme solution.

-

-

Pre-incubation: Incubate the plate for 15 minutes at room temperature to allow the compound to interact with the enzyme.

-

Reaction Initiation: Add 10 µL of the MAO-Glo™ substrate to each well to start the reaction.

-

Reaction Incubation: Incubate for 60 minutes at room temperature.

-

Signal Detection: Add 20 µL of Luciferin Detection Reagent to each well to stop the reaction and generate the luminescent signal. Incubate for 20 minutes at room temperature.

-

Data Acquisition: Read luminescence on a plate reader.

-

Data Analysis: Normalize the data to vehicle controls and fit to a dose-response curve to determine the IC50 value.

Causality and Self-Validation: Running parallel assays for both MAO-A and MAO-B is critical for determining the selectivity of the inhibitor. Including a known potent inhibitor (e.g., Clorgyline for MAO-A, Selegiline for MAO-B) as a positive control validates the assay performance.

Protocol 2: Neurotransmitter Reuptake Assay using hSERT/hNET-expressing Cells

This protocol uses HEK293 cells stably expressing the human serotonin or norepinephrine transporter to measure the inhibition of neurotransmitter uptake.

Principle: The assay measures the uptake of a radiolabeled ([³H]) or fluorescent substrate (e.g., ASP+) into the cells. An inhibitor will block the transporter, reducing the accumulation of the substrate inside the cells.

Step-by-Step Methodology:

-

Cell Culture: Culture HEK293-hSERT or HEK293-hNET cells to ~90% confluency in a 96-well plate.

-

Compound Preparation: Prepare serial dilutions of this compound in Krebs-Ringer-HEPES (KRH) buffer.

-

Assay Procedure:

-

Wash the cell monolayer twice with KRH buffer.

-

Add 50 µL of test compound dilution or a reference inhibitor (e.g., Fluoxetine for SERT, Desipramine for NET).

-

Add 50 µL of [³H]-serotonin or [³H]-norepinephrine to each well.

-

-

Incubation: Incubate the plate for 10-20 minutes at 37°C.

-

Termination and Lysis: Terminate the uptake by rapidly washing the cells three times with ice-cold KRH buffer. Lyse the cells with 1% SDS.

-

Data Acquisition: Transfer the lysate to a scintillation vial, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

-

Data Analysis: Determine the percent inhibition relative to vehicle controls and calculate the IC50 value.

Expertise Insight: Non-specific binding can be a confounding factor. It is essential to run a parallel control set in the presence of a high concentration of a known inhibitor to define the signal window corresponding to transporter-specific uptake.

Part 3: Data Presentation and Interpretation

All quantitative data from the in vitro assays should be summarized for clear comparison. This allows for rapid assessment of potency and selectivity.

Table 1: Hypothetical Bioactivity Profile of this compound

| Target | Assay Type | Endpoint | Value (µM) | Selectivity Index |

| MAO-A | Luminescence Inhibition | IC50 | 2.5 | 8-fold vs MAO-A |

| MAO-B | Luminescence Inhibition | IC50 | 0.31 | - |

| SERT | [³H]-5-HT Uptake | IC50 | > 50 | N/A |

| NET | [³H]-NE Uptake | IC50 | > 50 | N/A |

| AChE (human) | Colorimetric (Ellman's) | IC50 | 15.7 | - |

Note: Data are hypothetical and for illustrative purposes only.

The Selectivity Index (SI) is a critical parameter, calculated as IC50(off-target) / IC50(on-target). In the hypothetical data above, the compound is 8-fold more selective for MAO-B over MAO-A. A high SI is a desirable characteristic for a drug candidate to minimize off-target side effects.

Conclusion

While the definitive mechanism of action for this compound remains to be formally elucidated, its chemical structure provides a strong rationale for investigating its potential as a modulator of monoaminergic and cholinergic systems. The benzylamine and pyrrolidine moieties are privileged structures in neuropharmacology. The experimental workflows detailed in this guide provide a robust, logical, and technically sound framework for any research team to systematically test these hypotheses. By moving from broad screening to specific, quantitative in vitro assays, researchers can efficiently determine if this compound possesses a novel biological activity and lay the groundwork for further preclinical development.

References

- Perekhoda, L., et al. (2024). SYNTHESIS AND NOOTROPIC ACTIVITY PREDICTION OF SOME 4-(AMINOMETHYL)- 1-BENZYLPYRROLIDIN-2-ONE DERIVATIVES STRUCTURALLY RELATED WITH NEBRACETAM. ScienceRise: Pharmaceutical Science, (5), 29-41.

-

Wikipedia. (2023). Serotonin–norepinephrine reuptake inhibitor. Retrieved January 19, 2026, from [Link]

- Google Patents. (n.d.). EP3539965A1 - An improved process for the preparation of (3r,4r)-(1-benzyl-4-methylpiperidin-3-yl)-methylamine.

- Poyraz, S., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Pharmacology, 14, 1239658.

-

Royal Society of Chemistry. (n.d.). Synthesis, in vitro biological evaluation and in silico studies of novel pyrrolidine derived thiosemicarbazones as dihydrofolate reductase inhibitors. Retrieved January 19, 2026, from [Link]

Sources

- 1. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Methyl 1-benzyl-4-methylpyrrolidine-3-carboxylate_TargetMol [targetmol.com]

- 3. 1430839-74-9|this compound|BLD Pharm [bldpharm.com]

- 4. EP3539965A1 - An improved process for the preparation of (3r,4r)-(1-benzyl-4-methylpiperidin-3-yl)-methylamine - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. journals.uran.ua [journals.uran.ua]

- 7. Serotonin–norepinephrine reuptake inhibitor - Wikipedia [en.wikipedia.org]

A Senior Application Scientist's Guide to the Biological Activity Screening of 1-Benzyl-4-methyl-pyrrolidin-3-one hydrochloride

Executive Summary

This technical guide provides a comprehensive framework for the biological activity screening of the novel chemical entity, 1-Benzyl-4-methyl-pyrrolidin-3-one hydrochloride. As this molecule belongs to the pyrrolidinone class—a privileged scaffold in medicinal chemistry known for a wide range of biological activities—a systematic and robust screening strategy is paramount.[1][2][3][4] This document outlines a tiered, multi-stage screening cascade designed to efficiently identify and validate potential biological targets and phenotypic effects, eliminate false positives, and provide a clear path from initial high-throughput screening to a validated hit. We detail field-proven protocols for primary biochemical and cell-based assays, hit confirmation, and crucial counter-screening, emphasizing the scientific rationale behind each experimental choice. This guide is intended for researchers, scientists, and drug development professionals seeking to establish a rigorous and effective screening program for new chemical entities.

Introduction: Rationale and Strategy

The subject of our investigation, this compound, is a small molecule featuring a pyrrolidinone core. This five-membered lactam ring is a structural motif present in numerous natural products and synthetic compounds with significant pharmacological properties, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant activities.[1][2][3][4] The presence of this "privileged" structure necessitates a broad and unbiased screening approach to uncover its therapeutic potential.

The objective of this guide is to present a logical and efficient workflow, known as a screening cascade, to systematically evaluate the compound's biological profile.[5][6][7][8] A well-designed cascade maximizes the probability of identifying true, mechanistically-defined activity while minimizing the expenditure of resources on misleading or artifactual results.[7][9] Our strategy is built on a tiered approach:

-

Tier 1: Primary Screening: Broad, high-throughput screening (HTS) against a diverse panel of molecular targets to identify initial "hits."

-

Tier 2: Hit Confirmation & Potency Determination: Re-testing primary hits in identical and orthogonal assays to confirm activity and establish dose-response relationships (e.g., IC50/EC50).

-

Tier 3: Selectivity & Liability Assessment: Profiling confirmed hits against related targets to assess selectivity and performing general cytotoxicity assays to flag undesirable off-target effects.

This structured progression ensures that only the most promising and well-characterized compounds advance, providing a solid foundation for future hit-to-lead optimization.

Compound Management and Quality Control

Before commencing any biological evaluation, the integrity of the test compound must be rigorously established. This is a foundational step for data reproducibility.

-

Identity and Purity: The structure of this compound should be confirmed via NMR and mass spectrometry. Purity must be assessed, typically by HPLC, and should exceed 95% to avoid artifacts from contaminants.

-

Solubility: Determine the maximum solubility in aqueous buffers and common organic solvents like DMSO. For screening, a concentrated stock solution (e.g., 10-50 mM in 100% DMSO) is typically prepared. All subsequent dilutions must be carefully managed to prevent compound precipitation.

-

Stability: The stability of the compound in solution (both stock and final assay concentrations) should be evaluated over time under experimental conditions to ensure it does not degrade during the course of an assay.

The Screening Cascade: A Strategic Workflow

The screening cascade is a systematic, multi-stage process that filters a compound through a series of assays of increasing complexity and specificity.[6][7] This approach allows for rapid, cost-effective initial screens on a broad scale, followed by more resource-intensive validation of a smaller number of promising hits.

Figure 1: A typical tiered screening cascade for a novel small molecule.

Tier 1: Primary Screening Methodologies

Given the diverse activities of the pyrrolidinone scaffold, a broad primary screening strategy is recommended.[1][2][3] Two major, "druggable" target classes are protein kinases and G-protein coupled receptors (GPCRs). Screening against panels of these targets provides a high-value starting point. The initial screen is typically performed at a single, high concentration (e.g., 10 µM) to maximize the chances of detecting activity.[10]

Protocol: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol describes a common method to screen for kinase inhibitors by measuring the amount of ATP remaining after a kinase reaction. Inhibition is observed as a higher signal (less ATP consumed).[11][12]

Principle: The assay quantifies kinase activity by measuring ADP production, which is directly proportional to substrate phosphorylation. A proprietary reagent converts ADP to ATP, and a luciferase/luciferin reaction then generates a luminescent signal proportional to the ADP amount.[11]

Step-by-Step Protocol:

-

Compound Plating: In a 384-well assay plate, add 50 nL of this compound (from a 10 mM DMSO stock) for a final assay concentration of 10 µM. Also plate wells with a known inhibitor (positive control) and DMSO only (negative control).

-

Kinase Addition: Add 2.5 µL of the kinase of interest (e.g., EGFR, SRC, CDK2) in assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA) to each well.

-

Pre-incubation: Incubate the plate for 10-15 minutes at room temperature to allow the compound to bind to the kinase.

-

Reaction Initiation: Add 2.5 µL of a substrate/ATP mixture (at concentrations near the Km for each, empirically determined) to initiate the reaction.

-

Kinase Reaction: Incubate the plate at 30°C for 60 minutes.

-

Signal Generation: Add 5 µL of a detection reagent (e.g., ADP-Glo™) to each well to stop the reaction and deplete unused ATP. Incubate for 40 minutes at room temperature.

-

Luminescence Development: Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

-

Data Acquisition: Measure luminescence using a plate reader. Calculate percent inhibition relative to DMSO controls.

Protocol: GPCR Radioligand Competition Binding Assay

This protocol determines if the compound can displace a known radioactive ligand from a GPCR, indicating direct binding competition.[13][14]

Principle: Cell membranes expressing the GPCR of interest are incubated with a fixed concentration of a specific radioligand and the test compound. If the test compound binds to the same site, it will compete with and displace the radioligand, resulting in a decreased radioactive signal associated with the membranes.[13]

Step-by-Step Protocol:

-

Compound Plating: Prepare serial dilutions of the test compound in binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

-

Assay Setup: In a 96-well filter plate, set up the following conditions in triplicate:

-

Total Binding: Cell membranes + Radioligand + Buffer.

-

Non-specific Binding (NSB): Cell membranes + Radioligand + High concentration of a known unlabeled competitor.

-

Test Compound: Cell membranes + Radioligand + Test compound dilution.

-

-

Incubation: Add cell membranes (10-20 µg protein/well), the radioligand (at its Kd concentration), and the test compound or controls. Incubate for 60-90 minutes at room temperature.

-

Filtration: Rapidly filter the plate contents through the glass fiber filter mat using a vacuum manifold. This separates the membrane-bound radioligand from the unbound.

-

Washing: Wash the filters three times with ice-cold binding buffer to remove any remaining unbound radioligand.

-

Scintillation Counting: Punch the filters into scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the percent displacement of the radioligand by the test compound compared to the total binding and NSB controls.

Tier 2: Hit Confirmation and Orthogonal Assays

A "hit" from a primary screen is merely a starting point.[9] It is critical to confirm this activity to rule out false positives that can arise from assay artifacts.[7][15]

Hit Confirmation: The first step is to re-test the compound in the primary assay, ideally from a freshly prepared solution.

Dose-Response Determination: Confirmed hits are then tested across a range of concentrations (typically an 8- to 12-point curve) to determine their potency, expressed as an IC50 (for inhibition) or EC50 (for activation).

Orthogonal Assays: A crucial step is to confirm the hit in an orthogonal assay—one that measures the same biological endpoint but uses a different technology or detection method.[7][9] For example, a kinase hit from a luminescence-based ATP depletion assay could be confirmed using a fluorescence resonance energy transfer (TR-FRET) assay that directly measures substrate phosphorylation.[16] This provides strong evidence that the observed activity is genuine and not an artifact of the primary assay format.[9]

Figure 2: A hypothetical signaling pathway where the compound inhibits Kinase X.

Tier 3: Selectivity and Liability Profiling

Once a hit is confirmed and its potency is established, the next critical questions relate to its specificity and potential for causing general toxicity.

Selectivity Profiling

A good drug candidate is typically selective for its intended target. If the primary hit was against Kinase X, it should be tested against a panel of closely related kinases (e.g., from the same family) to determine its selectivity profile. A compound that inhibits dozens of kinases indiscriminately is often less desirable than one with a more focused activity profile.[17]

Protocol: Cellular Cytotoxicity Assay (MTT/MTS)

It is essential to determine if the compound's activity in a biochemical assay is simply due to it being a cytotoxic agent.[18][19] The MTT or MTS assay is a standard colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[20][21]

Principle: In viable cells, mitochondrial dehydrogenases reduce a tetrazolium salt (yellow MTT or MTS) to a purple formazan product.[20] The amount of formazan produced is proportional to the number of metabolically active cells. A decrease in signal in the presence of the compound indicates cytotoxicity.[21]

Step-by-Step Protocol:

-

Cell Plating: Seed a human cell line (e.g., HeLa or HEK293) into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

-

Compound Addition: Add serial dilutions of the test compound to the wells. Include wells with a known cytotoxic agent (positive control) and DMSO only (negative control).

-

Incubation: Incubate the plate for 24-72 hours in a cell culture incubator (37°C, 5% CO2).

-

Reagent Addition: Add 20 µL of MTT/MTS reagent to each well and incubate for 2-4 hours. During this time, viable cells will convert the reagent into the colored formazan.

-

Solubilization (for MTT): If using MTT, add 100 µL of solubilization solution (e.g., acidified isopropanol or DMSO) to each well to dissolve the formazan crystals. MTS forms a water-soluble product and does not require this step.[20]

-

Data Acquisition: Measure the absorbance of the wells on a plate reader at the appropriate wavelength (typically 570 nm for MTT).

-

Data Analysis: Calculate the percentage of cell viability relative to the DMSO control and determine the CC50 (cytotoxic concentration 50%).

Data Analysis and Hit Triage

Throughout the cascade, data must be rigorously analyzed. For plate-based assays, the Z'-factor is a key statistical parameter used to assess assay quality and robustness. A Z' > 0.5 is generally considered acceptable for HTS.[10]

The final step is hit triage, where all the data is integrated to make a decision.

Table 1: Hypothetical Hit Triage Data Summary

| Compound ID | Primary Assay (Kinase X, % Inh @ 10µM) | IC50 (µM) | Orthogonal Assay IC50 (µM) | Selectivity (Kinase Y, IC50 µM) | Cytotoxicity CC50 (µM) | Decision |

| Cmpd-001 | 85% | 0.5 | 0.7 | >50 | >50 | Advance |

| Cmpd-002 | 92% | 0.2 | Not Active | N/A | >50 | False Positive |

| Cmpd-003 | 78% | 1.1 | 1.5 | 1.8 | 2.0 | Discard (Non-selective, Cytotoxic) |

A promising hit, like Cmpd-001 , shows consistent activity in primary and orthogonal assays, has a good potency (sub-micromolar IC50), is highly selective for its target over related kinases, and displays no cytotoxicity at concentrations well above its active dose. This compound would be prioritized for further mechanism-of-action studies and lead optimization.

Conclusion and Future Directions

This guide has outlined a robust, industry-standard screening cascade for characterizing the biological activity of a novel compound, this compound. By following a tiered approach of primary screening, hit validation, and liability assessment, researchers can efficiently navigate the early stages of the drug discovery process. The protocols and strategies described herein provide a self-validating system to ensure that only high-quality, mechanistically interesting hits are advanced. A validated hit emerging from this cascade forms a strong foundation for more in-depth studies, including cell-based phenotypic assays, in vivo efficacy models, and medicinal chemistry efforts to improve potency and drug-like properties.

References

-

Assay Guidance Manual. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences; 2004-. Available from: [Link]

-

GPCR Membrane Ligand Binding Assay Development. Multispan, Inc. Available from: [Link]

-

Assay Guidance Manual. National Center for Biotechnology Information. Available from: [Link]

-

A Practical Guide to Assay Development and High-Throughput Screening in Drug Discovery. Anticancer Research. Available from: [Link]

-

Exploring variations of pyrrolidine-2-ones for enhanced biological activity. American Chemical Society. Available from: [Link]

-

The MTT cell viability assay for cytotoxicity testing in multidrug-resistant human leukemic cells. PubMed. Available from: [Link]

-

MTT assay. Wikipedia. Available from: [Link]

-

An Overview on Chemistry and Biological Importance of Pyrrolidinone. ResearchGate. Available from: [Link]

-

Evaluating functional ligand-GPCR interactions in cell-based assays. PMC. Available from: [Link]

-

Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers. Available from: [Link]

-

Recent insights about pyrrolidine core skeletons in pharmacology. PubMed. Available from: [Link]

-

Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. Available from: [Link]

-

An example of a representative screening cascade used for the discovery... ResearchGate. Available from: [Link]

-

Resources for Assay Development and High Throughput Screening. MSU Drug Discovery. Available from: [Link]

-

An Overview on Chemistry and Biological Importance of Pyrrolidinone. ResearchGate. Available from: [Link]

-

New in Assay Guidance Manual. NCBI. Available from: [Link]

-

Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. Available from: [Link]

-

Assay Guidance Manual [Internet]. PubMed. Available from: [Link]

-

The screening cascade of a typical project pursuing a small molecular... ResearchGate. Available from: [Link]

-

Design and implementation of high-throughput screening assays. PubMed. Available from: [Link]

-

Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns. NIH. Available from: [Link]

-

Homogeneous High Throughput Live Cell GPCR Functional and Surface Binding Assays. Molecular Devices. Available from: [Link]

-

Screening Cascade Development Services. Sygnature Discovery. Available from: [Link]

-

Can anyone suggest a protocol for a kinase assay? ResearchGate. Available from: [Link]

-

Screening Cascade Development Services. Concept Life Sciences. Available from: [Link]

-

SYNTHESIS AND NOOTROPIC ACTIVITY PREDICTION OF SOME 4-(AMINOMETHYL)- 1-BENZYLPYRROLIDIN-2-ONE DERIVATIVES STRUCTURALLY RELATED W. Available from: [Link]

- An improved process for the preparation of (3r,4r)-(1-benzyl-4-methylpiperidin-3-yl)-methylamine. Google Patents.

-

Synthesis and antimicrobial studies of some new N-benzyl piperidin-4-one derivatives. Available from: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]

- 3. Recent insights about pyrrolidine core skeletons in pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. sygnaturediscovery.com [sygnaturediscovery.com]

- 8. Screening Cascade Development Services [conceptlifesciences.com]

- 9. Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns - PMC [pmc.ncbi.nlm.nih.gov]

- 10. High-throughput Screening Steps | Small Molecule Discovery Center (SMDC) [pharm.ucsf.edu]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. multispaninc.com [multispaninc.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. Design and implementation of high-throughput screening assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. caymanchem.com [caymanchem.com]

- 17. reactionbiology.com [reactionbiology.com]

- 18. Exploring variations of pyrrolidine-2-ones for enhanced biological activity | Poster Board #923 - American Chemical Society [acs.digitellinc.com]

- 19. The MTT cell viability assay for cytotoxicity testing in multidrug-resistant human leukemic cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. MTT assay - Wikipedia [en.wikipedia.org]

- 21. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

An In-Depth Technical Guide to the Stability and Storage of 1-Benzyl-4-methyl-pyrrolidin-3-one Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction

1-Benzyl-4-methyl-pyrrolidin-3-one hydrochloride is a substituted pyrrolidinone derivative of significant interest in medicinal chemistry and drug discovery. The pyrrolidinone core is a prevalent scaffold in a variety of biologically active compounds. The stability and proper storage of this compound are of paramount importance to ensure its integrity, purity, and performance in research and development applications. This technical guide provides a comprehensive overview of the stability profile of this compound, including its anticipated degradation pathways, recommended storage conditions, and robust analytical methodologies for stability assessment. The insights provided herein are grounded in established chemical principles and field-proven best practices for handling analogous pharmaceutical compounds.

Chemical and Physical Properties

A thorough understanding of the chemical and physical properties of this compound is fundamental to predicting its stability.

| Property | Value/Information | Source/Rationale |

| Chemical Name | This compound | IUPAC Nomenclature |

| Molecular Formula | C₁₂H₁₆ClNO | Calculated |

| Molecular Weight | 225.71 g/mol | Calculated |

| Appearance | Likely a white to off-white crystalline solid | General property of amine hydrochloride salts |

| Functional Groups | Tertiary amine, Ketone, Phenyl group, Pyrrolidinone (lactam) ring | Structural Analysis |

| Solubility | Expected to have good solubility in water and polar protic solvents. | The hydrochloride salt form generally enhances aqueous solubility.[1] |

The Influence of the 4-Methyl Group and Hydrochloride Salt

The presence of a methyl group at the 4-position of the pyrrolidinone ring can influence the molecule's conformation and, potentially, its susceptibility to certain degradation pathways by introducing steric hindrance or altering electronic effects.[2]

The formation of a hydrochloride salt from the tertiary amine is a critical feature for the compound's stability. Amine hydrochloride salts are generally more stable and less prone to oxidation compared to their free base counterparts because the lone pair of electrons on the nitrogen atom is protonated and thus unavailable for oxidative reactions.[3] However, hydrochloride salts can be hygroscopic, meaning they have a tendency to absorb moisture from the air. This property is a crucial consideration for storage and handling.[4]

Predicted Stability Profile and Degradation Pathways

Based on the functional groups present in this compound, several potential degradation pathways can be anticipated under various stress conditions. A forced degradation study is essential to experimentally confirm these pathways and to develop stability-indicating analytical methods.[5]

Hydrolytic Degradation

The lactam (cyclic amide) functionality within the pyrrolidinone ring is susceptible to hydrolysis, particularly under acidic or basic conditions. This would result in the opening of the five-membered ring.[1][6]

-

Acid-Catalyzed Hydrolysis: In the presence of strong acids and water, the carbonyl group of the lactam can be protonated, making it more susceptible to nucleophilic attack by water, leading to ring opening to form the corresponding amino acid.

-

Base-Catalyzed Hydrolysis: Strong bases can deprotonate the nitrogen of the lactam or directly attack the carbonyl carbon, also leading to the cleavage of the amide bond.[3]

Oxidative Degradation

Oxidative conditions can pose a threat to the stability of the molecule. The ketone functional group and the benzylic position are potential sites for oxidation.

-

Ketone Oxidation: Ketones can undergo oxidation, though they are generally less reactive than aldehydes. Strong oxidizing agents could potentially lead to ring opening or other degradation products.[7]

-

Benzylic Oxidation: The carbon atom adjacent to the phenyl ring (benzylic position) is susceptible to oxidation, which could lead to the formation of a variety of degradation products.

Photodegradation

Exposure to light, particularly ultraviolet (UV) radiation, can induce photochemical reactions. N-benzyl compounds can be susceptible to photodegradation, potentially involving cleavage of the benzyl-nitrogen bond.[8][9] The ketone functional group can also absorb UV light and undergo photochemical reactions.[10]

Caption: Predicted degradation pathways for 1-Benzyl-4-methyl-pyrrolidin-3-one HCl.

Recommended Storage and Handling Conditions

To ensure the long-term stability of this compound, the following storage conditions are recommended based on its chemical properties and potential degradation pathways.

| Condition | Recommendation | Rationale |

| Temperature | Store at 2-8°C. | Reduced temperature slows down the rate of chemical degradation reactions. |

| Humidity | Store in a tightly sealed container in a dry environment. Use of a desiccator is recommended. | As a hydrochloride salt, the compound is likely hygroscopic. Moisture can promote hydrolytic degradation. |

| Light | Protect from light. Store in an amber vial or a light-proof container. | To prevent potential photodegradation of the N-benzyl and ketone moieties. |

| Atmosphere | For long-term storage, consider storing under an inert atmosphere (e.g., argon or nitrogen). | To minimize the risk of oxidative degradation. |

Handling Precautions:

-

Handle in a well-ventilated area.

-

Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Avoid inhalation of dust and contact with skin and eyes.

Analytical Methods for Stability Assessment

A robust stability-indicating analytical method is crucial for accurately assessing the purity of this compound and quantifying any degradation products. High-Performance Liquid Chromatography (HPLC) is the gold standard for this purpose.[11]

Primary Stability-Indicating Method: HPLC

-

Technique: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection.

-

Column: A C18 column is a suitable starting point for method development.

-

Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic solvent (e.g., acetonitrile or methanol) is recommended to achieve good separation of the parent compound from its potential degradation products.

-

Detection: UV detection at a wavelength where the parent compound and potential chromophoric degradation products have significant absorbance (the phenyl ring provides a strong chromophore).

-

Validation: The method must be validated according to ICH guidelines to ensure it is stability-indicating. This involves demonstrating specificity, linearity, accuracy, precision, and robustness.

Confirmatory and Characterization Techniques

-

Liquid Chromatography-Mass Spectrometry (LC-MS): To identify the molecular weights of degradation products and aid in their structural elucidation.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: For the definitive structural characterization of any significant degradation products that are isolated.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy: To detect changes in functional groups, which can provide initial evidence of degradation. For amine hydrochlorides, characteristic broad N-H stretching bands are expected in the 2400-3200 cm⁻¹ region.[12]

Experimental Protocols for Stability Testing

A comprehensive stability testing program should be established based on the International Council for Harmonisation (ICH) guidelines.[13][14]

Forced Degradation Study Protocol

This study is designed to intentionally degrade the sample to identify potential degradation products and to validate the stability-indicating nature of the analytical method.[15]

-

Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., water or methanol) at a known concentration.

-

Stress Conditions:

-

Acid Hydrolysis: Treat the stock solution with 0.1 M HCl at 60°C for 24 hours.

-

Base Hydrolysis: Treat the stock solution with 0.1 M NaOH at 60°C for 24 hours.

-

Oxidation: Treat the stock solution with 3% H₂O₂ at room temperature for 24 hours.

-

Thermal Degradation: Expose the solid compound to 80°C for 48 hours.

-

Photodegradation: Expose the solid compound and a solution to a calibrated light source according to ICH Q1B guidelines.

-

-

Sample Analysis: At appropriate time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration for analysis by the validated HPLC method.

-

Peak Purity Analysis: Perform peak purity analysis using a photodiode array (PDA) detector to ensure that the parent peak is not co-eluting with any degradation products.

Caption: Workflow for a forced degradation study.

Long-Term and Accelerated Stability Testing Protocol

This protocol is designed to determine the re-test period or shelf life of the compound under recommended storage conditions.[7]

| Parameter | Long-Term Stability | Accelerated Stability |

| Storage Condition | 5°C ± 3°C | 25°C ± 2°C / 60% RH ± 5% RH |

| Time Points | 0, 3, 6, 9, 12, 18, 24, 36 months | 0, 3, 6 months |

| Container Closure | Same as the proposed storage container (e.g., amber glass vial with a screw cap). | Same as the proposed storage container. |

| Tests to be Performed | Appearance, Assay (HPLC), Purity/Degradation Products (HPLC), Water Content (Karl Fischer titration). | Appearance, Assay (HPLC), Purity/Degradation Products (HPLC), Water Content (Karl Fischer titration). |

Methodology:

-

Batch Selection: Use at least three primary batches of this compound for the study.

-

Sample Storage: Store a sufficient number of samples in the specified containers at the defined long-term and accelerated conditions.

-

Testing Schedule: At each time point, withdraw samples and perform the specified tests using validated analytical methods.

-

Data Evaluation: Evaluate the data for any trends in degradation or changes in physical properties. The results from the accelerated study can be used to predict the long-term stability.

Conclusion

The stability of this compound is governed by its constituent functional groups and its formulation as a hydrochloride salt. The primary degradation pathways are anticipated to be hydrolysis of the lactam ring, oxidation, and photodegradation. By adhering to the recommended storage conditions of refrigeration, protection from light and moisture, the integrity of the compound can be maintained. A comprehensive stability testing program, including forced degradation studies and long-term/accelerated testing, is essential to fully characterize the stability profile and to establish a reliable re-test period. The methodologies and protocols outlined in this guide provide a robust framework for ensuring the quality and reliability of this compound in research and drug development endeavors.

References

-

Ningbo Inno Pharmchem Co., Ltd. The Crucial Role of Hydrochloride Salts in Chemical Stability: A Look at (S)-3-Amino-4-(3-chlorophenyl)butyric Acid Hydrochloride. [Online]. Available: [Link]

-

Hartz, K. H., et al. (2006). Hygroscopicity of organic compounds as a function of organic functionality, water solubility, molecular weight, and oxidation level. Atmospheric Chemistry and Physics, 6(12), 4875-4896. [Online]. Available: [Link]

-

European Medicines Agency. (2013). Stability testing of existing active substances and related finished products. [Online]. Available: [Link]

-

Huynh-Ba, K. (2022). Drug Stability: ICH versus Accelerated Predictive Stability Studies. Pharmaceuticals, 15(11), 1342. [Online]. Available: [Link]

-

European Medicines Agency. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. [Online]. Available: [Link]

-

Smith, B. C. (2019). Organic Nitrogen Compounds V: Amine Salts. Spectroscopy, 34(9), 22-26. [Online]. Available: [Link]

-

International Council for Harmonisation. (2023). STABILITY TESTING OF DRUG SUBSTANCES AND DRUG PRODUCTS Q1. [Online]. Available: [Link]

-

Khan, I., & Ali, S. (2017). Ketone Body Metabolism. [Video]. YouTube. [Online]. Available: [Link]

-

ALWSCI. (2024). Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. [Online]. Available: [Link]

-

Chapman, O. L. (1963). PHOTOCHEMISTRY OF CYCLIC KETONES IN SOLUTION. Pure and Applied Chemistry, 6(1), 167-182. [Online]. Available: [Link]

-

Reddit. (2015). Why are organic amines often more stable as the HCl salt than in the free base form?. [Online]. Available: [Link]

-

Griesbeck, A. G., et al. (2007). Photolysis of ortho-nitrobenzylic derivatives: The importance of the leaving group. Photochemical & Photobiological Sciences, 6(1), 125-133. [Online]. Available: [Link]

-

Singh, S., & Junnarkar, A. (2014). A New Approach to Forced Degradation Studies Using Anhydrous Conditions. Journal of Pharmaceutical and Biomedical Analysis, 96, 293-299. [Online]. Available: [Link]

-

Bajaj, S., et al. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science, 2(3), 129-138. [Online]. Available: [Link]

-

Synthesis and Biological Evaluation of Some Pyrrolidine-2-one Derivatives. (2020). ResearchGate. [Online]. Available: [Link]

-

Vitaku, E., et al. (2014). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Journal of Medicinal Chemistry, 57(21), 8637-8668. [Online]. Available: [Link]

-

Joshi, P., et al. (2012). Identification of Forced Degradation Products of Itopride by LC-PDA and LC-MS. Science.gov. [Online]. Available: [Link]

-

Netzsch. (2020). The Importance of Purity Determination of Pharmaceuticals. [Online]. Available: [Link]

-

ResearchGate. (2012). Properties of Amines and their Hydrochloride Salt. [Online]. Available: [Link]

-

Imming, P., et al. (2000). Hydrolytic Stability Versus Ring Size in Lactams: Implications for the Development of Lactam Antibiotics and Other Serine Protease Inhibitors. Journal of Medicinal Chemistry, 43(22), 4328-4331. [Online]. Available: [Link]

-

AMSBIO. (2023). ICH Guidelines: Drug Stability Testing Essentials. [Online]. Available: [Link]

-

World Health Organization. (1996). Annex 5 Guidelines for stability testing of pharmaceutical products containing well established drug substances in conventional dosage forms. [Online]. Available: [Link]

-

Wikipedia. (n.d.). Ketone bodies. [Online]. Available: [Link]

-

Sonawane, G. (2023). Impact of Forced Degradation Studies on the Formulation and Stability of Topiroxostat: A Comprehensive Review. ResearchGate. [Online]. Available: [Link]

-

Singh, R., & Kumar, R. (2014). FORCED DEGRADATION AND STABILITY TESTING: STRATEGIES AND ANALYTICAL PERSPECTIVES. PharmaTutor, 2(4), 129-138. [Online]. Available: [Link]

-

ScienceMadness.org. (2021). Forming oxalate salts of amines. [Online]. Available: [Link]

-

U.S. Food and Drug Administration. (2014). Expiration Dating and Stability Testing for Human Drug Products. [Online]. Available: [Link]

-

Slideshare. (2019). Ketone Bodies Synthesis and Degradation.pptx. [Online]. Available: [Link]

-

Wikipedia. (n.d.). Flux (metallurgy). [Online]. Available: [Link]

-

ResearchGate. (2010). Analytical Methods for Determination of Counter-ions in Pharmaceutical Salts. [Online]. Available: [Link]

-

Wikipedia. (n.d.). Pyrrolidine. [Online]. Available: [Link]

-

National Center for Biotechnology Information. (2023). Biochemistry, Ketogenesis. [Online]. Available: [Link]

-

International Journal of Research and Analytical Reviews. (2023). Spectrophotometric Analysis of Drugs: Methods for Purity Assessment and Pharmaceutical Formulation. [Online]. Available: [Link]

-

Zografi, G. (2008). Characterization of the "hygroscopic" properties of active pharmaceutical ingredients. Journal of Pharmaceutical Sciences, 97(8), 2949-2961. [Online]. Available: [Link]

-

Royal Society of Chemistry. (2018). Selective synthesis of pyrrolidin-2-ones and 3-iodopyrroles via the ring contraction and deformylative functionalization of piperidine derivatives. Organic & Biomolecular Chemistry, 16(36), 6586-6590. [Online]. Available: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 2-Pyrrolidinone: Synthesis method and chemical reaction_Chemicalbook [chemicalbook.com]

- 6. mdpi.com [mdpi.com]

- 7. sphinxsai.com [sphinxsai.com]

- 8. Kinetics of the degradation of n-butyl benzyl phthalate using O₃/UV, direct photolysis, direct ozonation and UV effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. d-nb.info [d-nb.info]

- 10. Reactions of cyclic β-keto esters and other enol derivatives with 3-acetoxyamino-2-isopropylquinazolin-4(3H)-one: further oxidation of the cyclic α-(3,4-dihydro-2-isopropyl-4-oxoquinazolin-3-yl)amino ketones with lead tetraacetate leading to ring-expansion (in dichloromethane) and ring-cleavage (in methanol) - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 11. researchgate.net [researchgate.net]

- 12. journals.uran.ua [journals.uran.ua]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

1-Benzyl-4-methyl-pyrrolidin-3-one hydrochloride toxicological data

An In-Depth Technical Guide to the Toxicological Profile of 1-Benzyl-4-methyl-pyrrolidin-3-one hydrochloride

Abstract

This technical guide provides a comprehensive toxicological overview of this compound (CAS No. 1430839-74-9). Due to the limited availability of direct experimental data for this specific compound, this document employs a read-across approach, leveraging toxicological information from structurally similar analogs. The primary objective is to equip researchers, scientists, and drug development professionals with a predictive toxicological profile to guide safe handling, risk assessment, and future experimental design. The guide delves into key toxicological endpoints, including acute toxicity, skin and eye irritation, and mutagenicity, while detailing the methodologies of standard assessment protocols.

Introduction and Rationale for Read-Across Approach

This compound is a substituted pyrrolidinone derivative.[1][2] Such scaffolds are of significant interest in medicinal chemistry and pharmaceutical development.[3] A thorough understanding of a compound's toxicological profile is a cornerstone of safe laboratory practice and a prerequisite for any progression in drug development.

Direct, peer-reviewed toxicological studies on this compound are not extensively available in the public domain. Consequently, this guide utilizes a scientifically-grounded read-across methodology. This approach leverages data from structurally related compounds (analogs) to predict the toxicological properties of the target compound. The core assumption is that substances with similar chemical structures will exhibit similar toxicological behaviors. The primary analogs referenced in this guide include 1-Benzylpyrrolidin-3-one and other N-benzyl-pyrrolidine derivatives.

Logical Framework for Toxicological Assessment

The following diagram illustrates the workflow for establishing a toxicological profile, beginning with data acquisition and culminating in risk characterization. For the target compound, we rely heavily on the "Read-Across/Analog Data" pathway.

Caption: Toxicological Assessment Workflow.

Physicochemical Properties of Target Compound and Analogs

Understanding the physicochemical properties of a compound is essential as they influence its absorption, distribution, metabolism, and excretion (ADME), which are determinants of its toxic potential.

| Property | 1-Benzyl-4-methyl-pyrrolidin-3-one HCl | 1-Benzylpyrrolidin-3-one[4] | 1-(Phenylmethyl)pyrrolidine[5] |

| CAS Number | 1430839-74-9 | 775-16-6 | 2403-67-0 |

| Molecular Formula | C₁₂H₁₆ClNO | C₁₁H₁₃NO | C₁₁H₁₅N |

| Molecular Weight | 225.72 g/mol | 175.23 g/mol | 161.24 g/mol |

| Structure | Benzyl group on nitrogen, methyl group at position 4, ketone at position 3 | Benzyl group on nitrogen, ketone at position 3 | Benzyl group on nitrogen |

Toxicological Profile (Based on Read-Across)

This section synthesizes hazard information from safety data sheets (SDS) and databases for structurally related compounds. The GHS (Globally Harmonized System of Classification and Labelling of Chemicals) classifications are presented as the primary hazard indicators.

Acute Toxicity

Acute toxicity refers to adverse effects occurring after a single dose or multiple doses given within 24 hours. Data from analogs suggests a potential for harm if ingested.

-

Oral: The analog 1-(Phenylmethyl)pyrrolidine is classified as "Harmful if swallowed" (Acute Toxicity, Oral, Category 4).[5] This classification generally corresponds to an LD₅₀ (lethal dose for 50% of a test population) in the range of 300-2000 mg/kg for rats.

-

Dermal & Inhalation: Specific data for dermal and inhalation toxicity is largely unavailable for close analogs. However, standard laboratory precautions should be taken to avoid skin contact and inhalation of dust or aerosols.[6][7]

Skin Corrosion / Irritation

Data from multiple analogs consistently indicates that this class of compounds is irritating to the skin.

-

Hazard Classification: Analogs such as 1-Benzylpyrrolidin-3-one, 1-Benzyl-4-(hydroxymethyl)pyrrolidin-2-one, and 1-(Phenylmethyl)pyrrolidine are all classified as causing skin irritation (Skin Irritation, Category 2).[4][5][8]

-

Mechanism & Causality: This irritation is likely due to the chemical's ability to disrupt the stratum corneum, the outermost layer of the skin. This can lead to delipidation, protein denaturation, and an inflammatory response. The benzyl and pyrrolidone moieties may contribute to this effect. Good hygiene practices and the use of suitable gloves are essential to minimize exposure.[6]

Serious Eye Damage / Eye Irritation

The available data strongly suggests that the compound poses a significant hazard to the eyes.

-

Hazard Classification: Analogs are consistently classified as causing serious eye irritation (Eye Irritation, Category 2 or 2A).[4][5][8]

-

Mechanism & Causality: Direct contact with the eye can cause significant irritation and damage. The chemical properties that cause skin irritation are often more pronounced in the sensitive tissues of the eye. Immediate and thorough rinsing with water is critical in case of accidental exposure.[6]

Respiratory Irritation

Some analogs are noted to cause respiratory irritation.

-

Hazard Classification: 1-Benzylpyrrolidin-3-one and 1-Benzyl-4-(hydroxymethyl)pyrrolidin-2-one are classified with the potential to cause respiratory irritation (Specific Target Organ Toxicity - Single Exposure, Category 3).[4][8]

-

Causality: Inhalation of dust or aerosolized particles of the compound can irritate the mucous membranes of the respiratory tract. Therefore, handling should occur in a well-ventilated area or a fume hood.[6]

Germ Cell Mutagenicity

No direct mutagenicity data was found for this compound or its close analogs. However, the presence of a benzyl group warrants a discussion of potential genotoxicity.

-

Scientific Context: Benzyl chloride and some of its derivatives have been shown to be mutagenic in bacterial reverse mutation assays (Ames test) and can induce sister chromatid exchanges in mammalian cells.[9] These compounds act as aralkylating agents, capable of forming adducts with DNA. While 1-benzyl-pyrrolidinone is not benzyl chloride, the potential for metabolic activation to a reactive species cannot be entirely dismissed without experimental data. The mutagenicity of benzylic compounds is often linked to their ability to form a stable benzylic carbocation that can react with nucleophilic sites in DNA.[10]

-